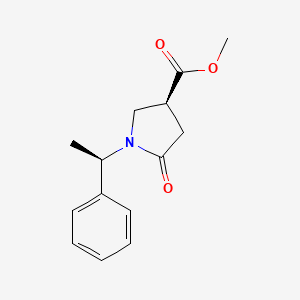

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Descripción general

Descripción

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its unique stereochemistry, which contributes to its distinct chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves stereoselective synthetic methods. One common approach is the use of organocatalytic reactions, which provide high enantioselectivity and yield. For instance, the [3 + 2] cycloaddition reaction is a promising method for constructing the pyrrolidine ring . This reaction can be catalyzed by various organocatalysts under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate may involve large-scale catalytic processes. These processes often utilize chiral catalysts to ensure high enantioselectivity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate include other chiral pyrrolidine derivatives and spirocyclic oxindoles . These compounds share structural similarities but may differ in their stereochemistry and functional groups.

Uniqueness

The uniqueness of (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate lies in its specific stereochemistry and the presence of both an oxo group and a phenylethyl substituent. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.

Actividad Biológica

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with CAS number 99735-46-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 247.29 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29000 |

| LogP | 1.707 |

| PSA | 46.610 |

| Hazard Codes | Xi |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with specific attention to stereochemistry to ensure the desired enantiomer is produced. The detailed synthetic pathways can be found in various chemical literature sources, including patents and research articles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxic effects. The following findings summarize its anticancer activity:

- Cell Viability Assays : The compound was tested at a concentration of 100 µM for 24 hours against A549 cells, showing a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .

- Structure-Activity Relationship : Variations in the substituents on the pyrrolidine ring influenced its potency, with certain modifications leading to enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against multidrug-resistant strains of bacteria:

- Testing Against Pathogens : The compound was evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. It exhibited selective antimicrobial effects, indicating potential as a scaffold for developing new antimicrobial agents .

- Mechanism of Action : While the exact mechanisms remain under investigation, preliminary results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in MDPI investigated various derivatives of 5-oxopyrrolidine compounds and their effects on A549 cells. The findings indicated that compounds with specific structural features showed enhanced cytotoxicity while minimizing harm to normal cells .

Study 2: Antimicrobial Properties

Research highlighted in PMC demonstrated that specific derivatives exhibited significant antimicrobial activity against resistant strains, suggesting their potential as therapeutic agents against infections caused by multidrug-resistant bacteria .

Propiedades

IUPAC Name |

methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQIPNJLDAXAT-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548986 | |

| Record name | Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99735-46-3 | |

| Record name | Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99735-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.